N,N-Dimethyl-2,4,6-trinitrobenzamide
Description
N,N-Dimethyl-2,4,6-trinitrobenzamide (CAS: 2493-31-4) is a nitro-substituted aromatic compound with the molecular formula C₈H₈N₄O₆ and a molecular weight of 256.17 g/mol. Structurally, it features a benzene ring substituted with three nitro (-NO₂) groups at the 2, 4, and 6 positions and an N,N-dimethylamide (-CON(CH₃)₂) group at the 1-position. This compound is highly electron-deficient due to the strong electron-withdrawing nitro groups, making it reactive in acid-base and substitution reactions. It is used as a Hammett acidity indicator in concentrated sulfuric acid (H₀ = 4.7) due to its distinct color changes in strongly acidic environments .
Note: The provided evidence primarily refers to N,N-Dimethyl-2,4,6-trinitroaniline (an amine derivative), which shares the same CAS number and molecular formula but differs in functional group (NH(CH₃)₂ vs. CON(CH₃)₂). For this article, we assume the target compound is the benzamide derivative, as per the user’s request, and draw comparisons using structurally related compounds from the evidence.
Properties
Molecular Formula |
C9H8N4O7 |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
N,N-dimethyl-2,4,6-trinitrobenzamide |
InChI |
InChI=1S/C9H8N4O7/c1-10(2)9(14)8-6(12(17)18)3-5(11(15)16)4-7(8)13(19)20/h3-4H,1-2H3 |
InChI Key |
LWHZPNRTHDMZNR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
solubility |
>42.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2,4,6-trinitrobenzamide typically involves the nitration of N,N-dimethylbenzamide. The process includes the following steps:
Nitration: N,N-dimethylbenzamide is treated with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the benzene ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2,4,6-trinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed:
Reduction: N,N-Dimethyl-2,4,6-triaminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2,4,6-trinitrobenzoic acid and dimethylamine.
Scientific Research Applications
N,N-Dimethyl-2,4,6-trinitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,4,6-trinitrobenzamide involves its interaction with molecular targets through its nitro and amide groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N,N-Dimethyl-2,4,6-trinitrobenzamide with structurally or functionally related nitroaromatic compounds:
Key Comparative Findings:
Acidity and Reactivity :
- This compound exhibits strong acidity (H₀ = 4.7 in H₂SO₄), comparable to N,N-Dimethyl-2,4,6-trinitroaniline , due to the electron-withdrawing nitro groups stabilizing the conjugate base .
- N-tert-Butyl-2,4,6-trinitrobenzamide reacts with hydroxide ions (OH⁻) in aqueous solution, forming ethoxy complexes. Its tert-butyl group introduces steric hindrance, slowing decomposition compared to dimethyl analogs .
Stability and Applications: The dimethylamide group in Diphenamid enhances stability and bioavailability, making it suitable for agricultural use, whereas the trinitro-substituted benzamide/amine derivatives are primarily used in analytical chemistry (Hammett indicators) or explosives research . N-(2,2-Diphenylethyl)-4-nitrobenzamide demonstrates the impact of reduced nitro substitution (one NO₂ vs. three NO₂), resulting in lower reactivity and higher thermal stability .
Substituent Effects :
- The tert-butyl group in N-tert-Butyl-2,4,6-trinitrobenzamide increases steric bulk, reducing reaction rates with nucleophiles compared to dimethyl-substituted analogs. For example, its decomposition rate constant (k) with OH⁻ is 1.5 × 10⁻³ s⁻¹, while dimethyl derivatives react faster due to reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
